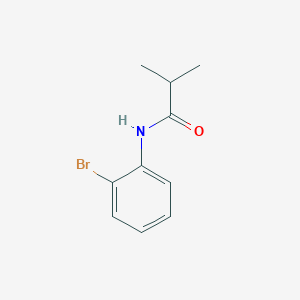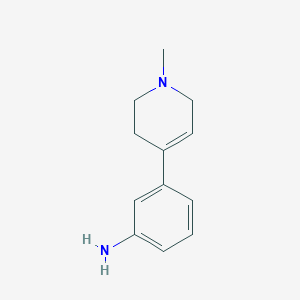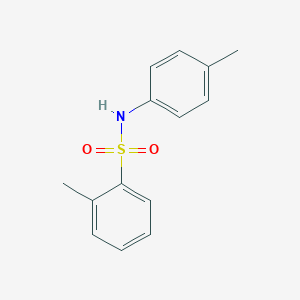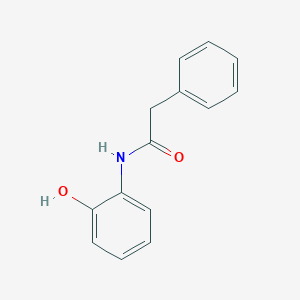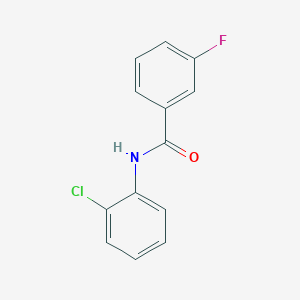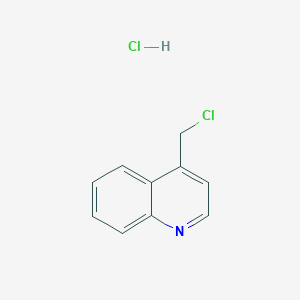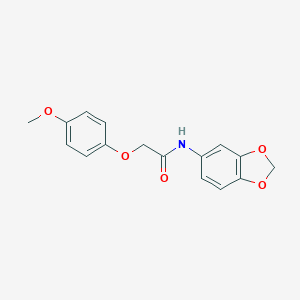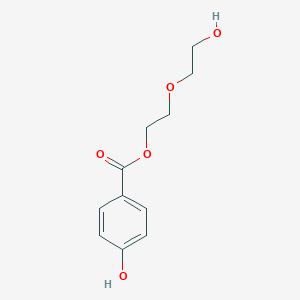
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate, also known as HEHOB, is a chemical compound that belongs to the class of esters. It is widely used in various industries, including pharmaceuticals, cosmetics, and food. HEHOB is synthesized through a complex chemical process involving several steps. In
Mécanisme D'action
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate works by absorbing UV radiation and converting it into heat, thereby protecting the skin from sun damage. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Furthermore, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has some limitations, including its high cost, limited availability, and potential for environmental toxicity.
Orientations Futures
There are several future directions for 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate research. One area of interest is its potential use as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate could be studied further for its potential therapeutic effects, including its anti-inflammatory and anti-cancer properties. Finally, more research is needed to understand the environmental impact of 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate and its potential for bioaccumulation in aquatic ecosystems.
In conclusion, 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate is a versatile chemical compound with several scientific research applications, including its use as a UV filter, preservative, and antioxidant. It has several biochemical and physiological effects, including its anti-inflammatory, anti-cancer, and anti-microbial properties. While 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has some limitations, it has several advantages for lab experiments, including its stability, solubility, and low toxicity. There are several future directions for 2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate research, including its potential use as a drug delivery system and further exploration of its therapeutic effects.
Méthodes De Synthèse
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate is synthesized through the esterification of 4-hydroxybenzoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate has several scientific research applications, including its use as a UV filter in sunscreens, a preservative in cosmetics, and an antioxidant in food. It has also been studied for its potential therapeutic effects, including its anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
Numéro CAS |
2496-76-6 |
|---|---|
Nom du produit |
2-(2-Hydroxyethoxy)ethyl 4-hydroxybenzoate |
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O5/c12-5-6-15-7-8-16-11(14)9-1-3-10(13)4-2-9/h1-4,12-13H,5-8H2 |
Clé InChI |
QHRZQKAPDNEQRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCCOCCO)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



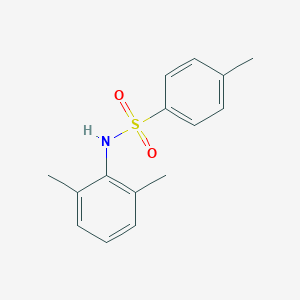

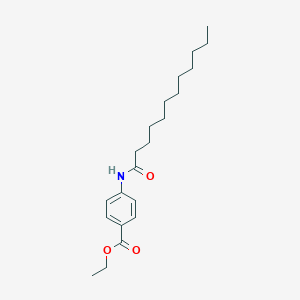
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)

